CP 640186

Description

Structure

3D Structure

Properties

IUPAC Name |

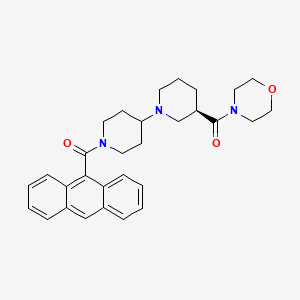

[(3R)-1-[1-(anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35N3O3/c34-29(32-16-18-36-19-17-32)24-8-5-13-33(21-24)25-11-14-31(15-12-25)30(35)28-26-9-3-1-6-22(26)20-23-7-2-4-10-27(23)28/h1-4,6-7,9-10,20,24-25H,5,8,11-19,21H2/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQKDRLEMKIYMC-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2CCN(CC2)C(=O)C3=C4C=CC=CC4=CC5=CC=CC=C53)C(=O)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591778-68-6 | |

| Record name | CP-640186 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591778686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-640186 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L1E4J3ZT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of CP-640186

Introduction: Targeting the Gatekeeper of Lipid Metabolism

In the landscape of metabolic disease research, the regulation of lipid homeostasis is a paramount objective. De novo fatty acid synthesis and fatty acid oxidation are two critical and reciprocally regulated pathways that determine cellular and systemic lipid balance. At the nexus of these pathways lies Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in fatty acid biosynthesis. Consequently, ACC has emerged as a high-value therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

This technical guide provides a comprehensive exploration of the mechanism of action of CP-640186, a potent and well-characterized inhibitor of ACC. We will delve into its molecular interactions, its impact on cellular metabolism, and the experimental methodologies employed to elucidate its function. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal research compound.

Core Mechanism of Action: Allosteric Inhibition of Acetyl-CoA Carboxylase

CP-640186 is a cell-permeable, orally active N-substituted bipiperidylcarboxamide that acts as a potent, reversible, and allosteric inhibitor of both major isoforms of ACC: ACC1 and ACC2.[1][2] Unlike competitive inhibitors that vie for the same binding site as the enzyme's natural substrates, CP-640186 exerts its effect by binding to a distinct allosteric site.

Kinetic studies have revealed that the inhibition by CP-640186 is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[1][2][3] This inhibition pattern signifies that CP-640186 does not bind to the active sites for these substrates. Instead, it binds to the enzyme-substrate complex (in the case of ATP) or to the enzyme itself, independently of the other substrates, to modulate its catalytic activity. Structural studies have further pinpointed its binding site to the carboxyltransferase (CT) domain, at the interface between the two monomers of the CT dimer.[1][4]

The isozyme-nonselective nature of CP-640186 is a key feature of its mechanism, allowing it to modulate lipid metabolism in multiple tissues.[3][5][6] ACC1 is predominantly found in the cytoplasm of lipogenic tissues like the liver and adipose tissue, where it provides malonyl-CoA for fatty acid synthesis.[7] ACC2, on the other hand, is primarily associated with the outer mitochondrial membrane in oxidative tissues such as skeletal muscle and the heart.[2] The malonyl-CoA produced by ACC2 acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.

By inhibiting both ACC1 and ACC2, CP-640186 orchestrates a dual effect on lipid metabolism:

-

Inhibition of Fatty Acid Synthesis: In lipogenic tissues, the inhibition of ACC1 by CP-640186 leads to a reduction in the cytosolic pool of malonyl-CoA. As malonyl-CoA is the essential building block for fatty acid synthesis, its depletion effectively curtails this pathway.[2]

-

Stimulation of Fatty Acid Oxidation: In oxidative tissues, the inhibition of ACC2 by CP-640186 decreases the localized concentration of malonyl-CoA at the mitochondrial membrane. This alleviates the inhibition of CPT1, thereby promoting the uptake and subsequent oxidation of fatty acids within the mitochondria.[2]

This coordinated modulation of lipid metabolism underscores the therapeutic potential of CP-640186 in metabolic diseases.

Quantitative Data Summary

The potency and efficacy of CP-640186 have been extensively characterized in a variety of in vitro and in vivo systems. The following table summarizes key quantitative data.

| Parameter | Species/System | Target/Effect | Value | Reference |

| IC50 | Rat | ACC1 (liver) | 53 nM | [1][3][5][8] |

| IC50 | Rat | ACC2 (skeletal muscle) | 61 nM | [1][3][5][8] |

| EC50 | HepG2 cells | Inhibition of Fatty Acid Synthesis | ~0.62 µM | [8] |

| EC50 | HepG2 cells | Inhibition of Triglyceride Synthesis | ~1.8 µM | [8] |

| EC50 | C2C12 cells | Stimulation of Fatty Acid Oxidation | 57 nM | [1][8] |

| ED50 | Rats | Inhibition of Fatty Acid Synthesis | 13 mg/kg | [1][3] |

| ED50 | CD1 Mice | Inhibition of Fatty Acid Synthesis | 11 mg/kg | [1][3] |

| ED50 | ob/ob Mice | Inhibition of Fatty Acid Synthesis | 4 mg/kg | [1][3] |

| ED50 | Rats | Stimulation of Whole Body Fatty Acid Oxidation | ~30 mg/kg | [3][9] |

Visualizing the Mechanism of Action

To visually conceptualize the role of CP-640186 in cellular metabolism, the following signaling pathway diagram illustrates its points of intervention.

Caption: Signaling pathway of CP-640186 action on lipid metabolism.

Experimental Protocols for Mechanistic Elucidation

The characterization of CP-640186's mechanism of action relies on a suite of robust biochemical and cellular assays. The following sections detail the methodologies for key experiments, emphasizing the principles of self-validating systems.

Biochemical Assay: In Vitro ACC Inhibition

Objective: To determine the direct inhibitory effect of CP-640186 on the enzymatic activity of purified ACC1 and ACC2.

Principle: The activity of ACC is measured by quantifying the rate of ADP production, which is stoichiometrically linked to the carboxylation of acetyl-CoA. A common method is the use of a coupled enzyme assay, such as the ADP-Glo™ Kinase Assay, which provides a luminescent readout.[7][10] The inclusion of positive and negative controls ensures the validity of the assay.

Step-by-Step Methodology:

-

Enzyme and Substrate Preparation:

-

Reconstitute purified recombinant human ACC1 and ACC2 enzymes in an appropriate assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

-

Prepare a substrate solution containing acetyl-CoA, ATP, and sodium bicarbonate in the assay buffer.

-

Prepare a serial dilution of CP-640186 in DMSO, followed by a final dilution in the assay buffer. A vehicle control (DMSO) must be included.

-

-

Assay Reaction:

-

In a 384-well plate, add the ACC enzyme to each well.

-

Add the diluted CP-640186 or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

-

-

Detection:

-

Stop the enzymatic reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol. This typically involves a two-step addition of reagents with incubation periods.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of CP-640186 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Self-Validation System:

-

Positive Control: Include a known ACC inhibitor (e.g., TOFA) to confirm the assay is sensitive to inhibition.

-

Negative Control: Wells with no enzyme to determine the background signal.

-

Linearity: Ensure the reaction time and enzyme concentration are optimized to be within the linear range of product formation.

Caption: Experimental workflow for the in vitro ACC inhibition assay.

Cellular Assay: Measurement of De Novo Fatty Acid Synthesis

Objective: To quantify the effect of CP-640186 on the rate of new fatty acid synthesis in a cellular context.

Principle: This assay measures the incorporation of a labeled precursor, typically ¹⁴C-acetate or ³H-acetate, into the cellular lipid pool. A reduction in the incorporation of the radiolabel in the presence of the inhibitor indicates a decrease in de novo fatty acid synthesis.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate lipogenic cells (e.g., HepG2) in a suitable culture medium and allow them to adhere and grow to a desired confluency.

-

Treat the cells with various concentrations of CP-640186 or vehicle control for a specified period (e.g., 2-4 hours).

-

-

Radiolabeling:

-

Add ¹⁴C-acetate or ³H-acetate to the culture medium and incubate for a defined period (e.g., 2 hours) to allow for its incorporation into newly synthesized fatty acids.

-

-

Lipid Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.

-

Lyse the cells and extract the total lipids using a standard method, such as the Folch extraction (chloroform:methanol).

-

-

Quantification:

-

Evaporate the organic solvent and resuspend the lipid extract in a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content of each sample to account for variations in cell number.

-

Calculate the percent inhibition of fatty acid synthesis for each concentration of CP-640186 relative to the vehicle control.

-

Determine the EC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Self-Validation System:

-

Parallel Controls: Run vehicle-treated and untreated cells in parallel to establish baseline fatty acid synthesis rates.

-

Protein Normalization: A BCA or Bradford protein assay is crucial to normalize the data and ensure that any observed effects are not due to cytotoxicity.

-

Time Course: A time-course experiment can be performed to ensure the chosen labeling period is within the linear phase of radiolabel incorporation.

Cellular Assay: Measurement of Fatty Acid Oxidation

Objective: To assess the ability of CP-640186 to stimulate the rate of fatty acid oxidation in cells.

Principle: This assay measures the oxidation of a radiolabeled fatty acid, such as ¹⁴C-palmitate, to ¹⁴CO₂ or acid-soluble metabolites. An increase in the production of these labeled products indicates an enhancement of fatty acid oxidation.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture oxidative cells (e.g., C2C12 myotubes) in a suitable medium.

-

Pre-treat the cells with various concentrations of CP-640186 or vehicle control for a specified duration.

-

-

Oxidation Reaction:

-

Incubate the treated cells with a medium containing ¹⁴C-palmitate complexed to bovine serum albumin (BSA).

-

The incubation is typically carried out in sealed flasks or plates containing a trapping agent for ¹⁴CO₂ (e.g., a filter paper soaked in NaOH).

-

-

Capture and Quantification:

-

After the incubation period, acidify the medium (e.g., with perchloric acid) to release the dissolved ¹⁴CO₂ from the bicarbonate pool.

-

Allow sufficient time for the ¹⁴CO₂ to be trapped by the NaOH-soaked filter paper.

-

Measure the radioactivity on the filter paper using a scintillation counter.

-

Alternatively, measure the radioactivity of the acid-soluble fraction of the medium, which contains labeled metabolic intermediates.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the total protein content.

-

Calculate the fold-stimulation of fatty acid oxidation for each concentration of CP-640186 relative to the vehicle control.

-

Determine the EC₅₀ value for the stimulation of fatty acid oxidation.

-

Self-Validation System:

-

Positive Control: A known activator of fatty acid oxidation (e.g., AICAR, an AMPK activator) can be used to validate the assay's responsiveness.

-

Background Correction: Include wells without cells to determine the background levels of radiolabel.

-

Complete Oxidation: Measuring both ¹⁴CO₂ and acid-soluble metabolites provides a more complete picture of fatty acid oxidation.

Conclusion: A Versatile Tool for Metabolic Research

CP-640186 stands as a cornerstone compound for investigating the intricate regulation of lipid metabolism. Its well-defined mechanism of action as a potent, isozyme-nonselective ACC inhibitor provides a powerful tool to dissect the roles of de novo fatty acid synthesis and fatty acid oxidation in both physiological and pathophysiological states. The experimental frameworks detailed in this guide offer robust and validated approaches for researchers to further explore the multifaceted effects of ACC inhibition and to advance the development of novel therapeutics for metabolic diseases.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reactionbiology.com [reactionbiology.com]

The Core Directive: An In-depth Technical Guide to the Function and Application of CP-640186

This guide provides a comprehensive technical overview of CP-640186, a potent small molecule inhibitor of Acetyl-CoA Carboxylase (ACC). Designed for researchers, scientists, and drug development professionals, this document delves into the core function, mechanism of action, and practical applications of CP-640186, supported by quantitative data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of its biological significance.

Introduction: Targeting a Central Node of Metabolism

CP-640186 is a potent, orally active, and cell-permeable inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It is characterized as an isozyme-nonselective inhibitor, meaning it effectively targets both major isoforms of ACC: ACC1 and ACC2.[3][4] This dual inhibitory action positions CP-640186 as a powerful tool for modulating cellular lipid metabolism, with significant implications for various therapeutic areas, including metabolic diseases and oncology.[5][6]

ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[7] This reaction is the rate-limiting step in de novo fatty acid synthesis.[8][7] By inhibiting ACC, CP-640186 effectively reduces the intracellular pool of malonyl-CoA, a critical precursor for the synthesis of long-chain fatty acids.[1][5]

Mechanism of Action: A Dual Impact on Lipid Metabolism

The primary function of CP-640186 stems from its ability to bind to the carboxyltransferase (CT) domain of both ACC1 and ACC2.[9][10] This binding is reversible and allosteric, being uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, citrate, and bicarbonate.[3][7][11][12] This unique binding mode disrupts the enzyme's catalytic activity, leading to a significant reduction in malonyl-CoA levels.

The consequences of reduced malonyl-CoA are twofold and isoform-specific:

-

Inhibition of Fatty Acid Synthesis (ACC1): ACC1 is predominantly located in the cytoplasm of lipogenic tissues such as the liver and adipose tissue.[8] By inhibiting ACC1, CP-640186 curtails the production of malonyl-CoA available for fatty acid synthase (FAS), thereby blocking the synthesis of new fatty acids.[5][7]

-

Stimulation of Fatty Acid Oxidation (ACC2): ACC2 is primarily associated with the outer mitochondrial membrane in oxidative tissues like skeletal muscle and the heart.[8][7] Malonyl-CoA produced by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation.[13][5][7] By inhibiting ACC2, CP-640186 relieves this inhibition on CPT1, leading to an increased rate of fatty acid oxidation.[1][5][7]

This dual mechanism of simultaneously inhibiting fatty acid synthesis and promoting fatty acid oxidation makes CP-640186 a compelling molecule for studying and potentially treating metabolic disorders characterized by dysregulated lipid metabolism.[4][5][11]

Signaling Pathway of CP-640186 Action

Caption: Mechanism of action of CP-640186.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of CP-640186 from various studies.

| Parameter | Species/System | Target/Effect | Value | Reference(s) |

| IC50 | Rat | Liver ACC1 | 53 nM | [1][3] |

| Rat | Skeletal Muscle ACC2 | 61 nM | [1][3] | |

| Human | ACC1 & ACC2 | ~50-60 nM | [13][4] | |

| EC50 | C2C12 cells | Palmitate acid oxidation | 57 nM | [1] |

| Rat epitrochlearis muscle | Palmitate acid oxidation | 1.3 µM | [1][11] | |

| HepG2 cells | Inhibition of fatty acid synthesis | 0.62 µM | [1] | |

| HepG2 cells | Inhibition of triglyceride synthesis | 1.8 µM | [1] | |

| ED50 | Rats | Lowering hepatic malonyl-CoA | 55 mg/kg | [3][11] |

| Rats | Lowering soleus muscle malonyl-CoA | 6 mg/kg | [3][11] | |

| Rats | Inhibition of fatty acid synthesis | 13 mg/kg | [3][11] | |

| CD1 mice | Inhibition of fatty acid synthesis | 11 mg/kg | [3][11] | |

| ob/ob mice | Inhibition of fatty acid synthesis | 4 mg/kg | [3][11] | |

| Rats | Stimulation of whole-body fatty acid oxidation | ~30 mg/kg | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CP-640186.

In Vitro ACC Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-640186 against purified ACC1 and ACC2.

Methodology:

-

Enzyme Preparation: Purify recombinant human or rat ACC1 and ACC2.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, acetyl-CoA, and sodium bicarbonate.

-

Inhibitor Preparation: Prepare serial dilutions of CP-640186 in a suitable solvent (e.g., DMSO).

-

Assay Procedure: a. Add the purified ACC enzyme to the reaction mixture. b. Add the diluted CP-640186 or vehicle control. c. Initiate the reaction by adding [14C]sodium bicarbonate. d. Incubate at 37°C for a specified time. e. Terminate the reaction by adding acid. f. Measure the incorporation of 14C into malonyl-CoA using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Fatty Acid Synthesis Assay

Objective: To measure the effect of CP-640186 on de novo fatty acid synthesis in cultured cells (e.g., HepG2).

Methodology:

-

Cell Culture: Plate HepG2 cells in a suitable culture medium and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of CP-640186 or vehicle control for a predetermined time (e.g., 2 hours).[1]

-

Radiolabeling: Add [14C]acetate to the culture medium and incubate for a further period to allow for its incorporation into newly synthesized fatty acids.

-

Lipid Extraction: a. Wash the cells with PBS. b. Lyse the cells and extract the total lipids using a solvent system (e.g., chloroform:methanol).

-

Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.

-

Data Analysis: Normalize the radioactivity to the total protein content and calculate the percentage of inhibition of fatty acid synthesis relative to the vehicle-treated control.

Cellular Fatty Acid Oxidation Assay

Objective: To assess the impact of CP-640186 on fatty acid oxidation in cultured cells (e.g., C2C12 myotubes).

Methodology:

-

Cell Differentiation: Differentiate C2C12 myoblasts into myotubes.

-

Treatment: Treat the myotubes with different concentrations of CP-640186 or vehicle control for a specified duration.[1]

-

Radiolabeling: Add [3H]palmitate complexed to BSA to the culture medium.

-

Oxidation Measurement: a. Incubate the cells for a period to allow for the oxidation of the radiolabeled palmitate. b. Collect the culture medium and separate the tritiated water (3H2O), a product of β-oxidation, from the unoxidized [3H]palmitate using an ion-exchange column.

-

Quantification: Measure the radioactivity of the 3H2O fraction using a scintillation counter.

-

Data Analysis: Normalize the rate of fatty acid oxidation to the total protein content and express the results as a percentage of the basal oxidation rate.

Experimental Workflow Visualization

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Acetyl-CoA Carboxylases and Diseases [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CP-640186 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Crystal structure of the carboxyltransferase domain of acetyl-coenzyme A carboxylase in complex with CP-640186 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACC Inhibitor IV, CP-640186 | Sigma-Aldrich [sigmaaldrich.com]

- 13. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CP-640186 in Fatty Acid Metabolism Studies

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the application of CP-640186 in the study of fatty acid metabolism. CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[1][2] By elucidating its dual mechanism of action—simultaneously inhibiting de novo lipogenesis and promoting fatty acid oxidation—this document offers both foundational knowledge and detailed, field-proven protocols.[3][4] We delve into the causality behind experimental design choices, present self-validating methodologies for in vitro and in vivo applications, and summarize key quantitative data to empower robust and reproducible research in metabolic diseases.

The Central Role of Acetyl-CoA Carboxylase (ACC) in Lipid Homeostasis

To effectively utilize CP-640186 as a research tool, one must first appreciate the pivotal role of its target, Acetyl-CoA Carboxylase (ACC). ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[2][3][5] This reaction is the first committed step in the de novo synthesis of fatty acids.[5]

In mammals, two main isoforms of ACC exist with distinct tissue distributions and primary functions:[5][6][7]

-

ACC1: Predominantly located in the cytosol of lipogenic tissues such as the liver and adipose tissue.[5][7] The malonyl-CoA produced by ACC1 serves as the primary building block for the synthesis of new fatty acids by the enzyme fatty acid synthase (FAS).[2][5]

-

ACC2: Primarily found on the outer mitochondrial membrane of oxidative tissues, including skeletal muscle, heart, and liver.[5][7] The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1).[3] CPT1 is the gatekeeper enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[2][3]

This dual-isoform system creates a sophisticated regulatory network: when energy is abundant, ACC1 promotes fat storage; simultaneously, ACC2 prevents fat burning. Inhibition of both isoforms is therefore a powerful strategy to simultaneously block fat production and enhance fat utilization, making it a compelling therapeutic concept for metabolic syndrome.[2][6][8]

CP-640186: A Potent Dual Inhibitor of ACC1 and ACC2

CP-640186 is an orally active, N-substituted bipiperidylcarboxamide that functions as a potent, reversible, and allosteric inhibitor of both ACC1 and ACC2.[3][9] Its isozyme-nonselective profile means it effectively targets both the lipogenic and oxidative arms of fatty acid metabolism.[2][4]

Mechanism of Action: Kinetic studies have revealed that CP-640186's inhibitory action is uncompetitive with respect to ATP and non-competitive with respect to acetyl-CoA, bicarbonate, and the allosteric activator citrate.[3][8][10] This indicates that CP-640186 does not bind to the active sites for these substrates but rather to an allosteric site at the interface of the carboxyltransferase (CT) domain dimer, preventing the enzyme's catalytic action.[9][11]

The direct consequence of ACC inhibition by CP-640186 is a rapid decrease in intracellular malonyl-CoA concentrations in both lipogenic and oxidative tissues.[2][8] This single molecular event triggers two profound metabolic shifts as illustrated below.

Quantitative Profile of CP-640186

A critical aspect of experimental design is understanding the potency and pharmacokinetic profile of the inhibitor. The following tables summarize key quantitative data for CP-640186, consolidated from authoritative sources.

Table 1: In Vitro Activity of CP-640186

| Parameter | Species/Cell Line | Target/Process | Value | Reference(s) |

| IC₅₀ | Rat | Liver ACC1 | 53 nM | [1][10][12] |

| IC₅₀ | Rat | Skeletal Muscle ACC2 | 61 nM | [1][10][12] |

| IC₅₀ | Human, Mouse, Monkey | ACC1 & ACC2 | ~60 nM | [2][4] |

| EC₅₀ | HepG2 cells | Fatty Acid Synthesis Inhibition | 0.62 µM | [1] |

| EC₅₀ | HepG2 cells | Triglyceride Synthesis Inhibition | 1.8 µM | [1][8] |

| EC₅₀ | C2C12 cells | Palmitate Oxidation Stimulation | 57 nM | [1][8] |

| EC₅₀ | Rat Muscle Strips | Palmitate Oxidation Stimulation | 1.3 µM | [1][8] |

Table 2: In Vivo Efficacy of CP-640186 (ED₅₀ Values)

| Effect | Species | Tissue | ED₅₀ (mg/kg) | Reference(s) |

| Malonyl-CoA Reduction | Rat | Soleus Muscle | 6 mg/kg | [8][10] |

| Rat | Cardiac Muscle | 8 mg/kg | [8][10] | |

| Rat | Quadriceps Muscle | 15 mg/kg | [8][10] | |

| Rat | Liver | 55 mg/kg | [8][10] | |

| Fatty Acid Synthesis Inhibition | ob/ob Mice | - | 4 mg/kg | [8][10] |

| CD1 Mice | - | 11 mg/kg | [8][10] | |

| Sprague-Dawley Rats | - | 13 mg/kg | [8][10] | |

| Whole Body Fatty Acid Oxidation | Rat | - | ~30 mg/kg | [8][10] |

Table 3: Pharmacokinetic Properties of CP-640186 in Male Sprague-Dawley Rats

| Parameter | Value | Dosing | Reference(s) |

| Plasma Half-life (t½) | 1.5 h | 5 mg/kg IV or 10 mg/kg PO | [1][9][10] |

| Bioavailability (F) | 39% | 10 mg/kg PO | [1][10] |

| Cₘₐₓ (Oral) | 345 ng/mL | 10 mg/kg PO | [1][9][10] |

| Tₘₐₓ (Oral) | 1.0 h | 10 mg/kg PO | [1][10] |

| AUC₀₋∞ (Oral) | 960 ng·h/mL | 10 mg/kg PO | [1][9][10] |

Experimental Design & Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls and explaining the rationale behind key steps.

In Vitro Methodologies

A. De Novo Lipogenesis (DNL) Assay in HepG2 Cells

-

Objective: To quantify the rate of new fatty acid synthesis and assess the inhibitory effect of CP-640186.

-

Causality: HepG2 cells are a human hepatoma line that retains ACC1 activity, making them a standard model for studying hepatic lipogenesis.[8] We use a radiolabeled substrate ([¹⁴C]acetate) that is incorporated into newly synthesized fatty acids, providing a direct measure of the DNL pathway flux.

-

Protocol:

-

Cell Culture: Plate HepG2 cells in a suitable multi-well format and grow to ~80-90% confluency.

-

Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of CP-640186 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours. This allows the compound to permeate the cells and inhibit ACC.

-

Labeling: Add [¹⁴C]acetate to each well to a final concentration of 1 µCi/mL. Incubate for an additional 2-4 hours.

-

Lipid Extraction: Wash cells twice with ice-cold PBS. Lyse the cells and extract total lipids using a standard method such as the Folch procedure (chloroform:methanol, 2:1 v/v).[13]

-

Saponification & Measurement: Saponify the lipid extract to release fatty acids. After acidification, extract the fatty acids into an organic solvent.

-

Quantification: Measure the incorporated radioactivity in the fatty acid fraction using a liquid scintillation counter.

-

Data Analysis: Normalize radioactivity counts to total protein content per well. Plot the normalized counts against the log of CP-640186 concentration to determine the EC₅₀ value.

-

B. Fatty Acid Oxidation (FAO) Assay in C2C12 Myotubes

-

Objective: To measure the rate of fatty acid oxidation and evaluate the stimulatory effect of CP-640186.

-

Causality: C2C12 myotubes are a model for skeletal muscle, an oxidative tissue where ACC2 is prominently expressed.[8] This assay measures the conversion of radiolabeled palmitate to tritiated water (³H₂O), a direct product of β-oxidation.

-

Protocol:

-

Cell Culture & Differentiation: Plate C2C12 myoblasts and differentiate them into myotubes by switching to a low-serum medium.

-

Pre-treatment: Incubate differentiated myotubes with CP-640186 (e.g., 1 nM to 10 µM) or vehicle control for 2 hours.[1]

-

Labeling: Add [9,10-³H]palmitate complexed to BSA to the medium.

-

Incubation: Incubate for 1-2 hours to allow for fatty acid uptake and oxidation.

-

Separation of ³H₂O: Precipitate the remaining labeled substrate and cellular components with perchloric acid. Separate the aqueous phase containing the ³H₂O product from the non-oxidized [³H]palmitate using a charcoal slurry or ion-exchange column.

-

Quantification: Measure the radioactivity of the aqueous phase via liquid scintillation counting.

-

Data Analysis: Normalize counts to total protein. Plot the normalized FAO rate against the log of CP-640186 concentration to determine the EC₅₀ for stimulation.

-

In Vivo Study Workflow: Diet-Induced Obese (DIO) Mouse Model

-

Objective: To assess the efficacy of CP-640186 in a preclinical model of metabolic syndrome.

-

Causality: C57BL/6J mice are susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a high-fat diet (HFD), mimicking key aspects of human metabolic disease.[11] Chronic oral administration allows for the assessment of the compound's long-term metabolic benefits.

-

Workflow Diagram:

-

Detailed Steps:

-

Animal Model and Diet: Use male C57BL/6J mice. After acclimation, divide them into groups. Feed one group a standard chow diet and the others a high-fat diet (e.g., 45-60% kcal from fat) for 8-16 weeks to induce obesity.[11]

-

Compound Formulation & Administration: Prepare CP-640186 in a vehicle such as 0.5% methylcellulose.[11] Administer the compound once daily via oral gavage at doses ranging from 4 to 30 mg/kg, based on the desired endpoint (see Table 2).[8][10] Include a vehicle-treated HFD group and a vehicle-treated chow group as essential controls.

-

Efficacy Endpoints:

-

Metabolic Parameters: Regularly monitor body weight and food intake. Towards the end of the study, perform a glucose tolerance test (GTT) to assess insulin sensitivity.[14]

-

-

Ex Vivo Analysis:

-

Malonyl-CoA Levels: This is a critical pharmacodynamic biomarker. Homogenize tissue samples and analyze malonyl-CoA content using a sensitive method like LC-MS/MS. A significant reduction confirms target engagement.[14][15]

-

Lipid Profiling: Quantify triglyceride and total cholesterol content in plasma and liver homogenates to assess the impact on dyslipidemia and hepatic steatosis.[13][14]

-

Histology: Fix liver sections for Hematoxylin and Eosin (H&E) staining to assess overall morphology and Oil Red O staining to visualize neutral lipid accumulation.[14][16]

-

-

Conclusion and Future Directions

CP-640186 is an invaluable tool for probing the complexities of fatty acid metabolism. Its well-characterized, dual-inhibitory mechanism allows for the precise and potent modulation of both lipogenesis and fatty acid oxidation.[3][11] By employing the robust, self-validating protocols outlined in this guide, researchers can confidently investigate the role of ACC in metabolic health and disease. The quantitative data provided herein serves as a critical foundation for effective dose selection and experimental design. Future studies may leverage CP-640186 to explore the intricate connections between fatty acid metabolism and other cellular processes, such as inflammation, cellular signaling, and even viral replication, where lipid pathways are increasingly recognized as essential.[16][17]

References

-

Harwood Jr, H. J., Petras, S. F., Shelly, L. D., Zaccaro, L. M., Perry, D. A., Makowski, M. R., ... & Eisenbeis, S. A. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. Journal of Biological Chemistry, 278(39), 37099-37111. [Link]

-

Yan, H., & Yang, W. (2016). Chemical Genetics of Acetyl-CoA Carboxylases. Molecules, 21(5), 633. [Link]

-

ACC Inhibitor IV, CP-640186 - Calbiochem. Merck Millipore. [Link]

-

Analytical methods for evaluation of the fatty acid metabolism in rat liver. Redalyc. [Link]

-

CP-640186 - Drug Targets, Indications, Patents. Patsnap Synapse. [Link]

-

Wang, S., Wang, Y., Zhang, N., Li, Z., Du, P., Wang, X., ... & An, J. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. International Journal of Molecular Sciences, 23(23), 15309. [Link]

-

Tong, L. (2005). Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. Journal of cellular biochemistry, 96(6), 1140-1147. [Link]

-

Carrillo-López, L. M., Garcia, H. S., & Villanueva-Carvajal, A. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. Metabolites, 14(1), 32. [Link]

-

Wang, S., Wang, Y., Zhang, N., Li, Z., Du, P., Wang, X., ... & An, J. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. MDPI. [Link]

-

He, W., & Fang, Z. (2022). Acetyl-CoA Carboxylases and Diseases. Metabolites, 12(3), 250. [Link]

-

Hellerstein, M. K. (1995). Methods for measurement of fatty acid and cholesterol metabolism. Current opinion in lipidology, 6(3), 172-181. [Link]

-

Kang, J. X., & Wang, J. (2005). A simplified method for analysis of polyunsaturated fatty acids. BMC biochemistry, 6, 1-9. [Link]

-

Acetyl-CoA carboxylase inhibition for the treatment of metabolic syndrome. ResearchGate. [Link]

-

Liu, X., Wang, J., Meng, F., Liu, Y., Zhang, M., Li, X., ... & Huang, T. (2021). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1279-1290. [Link]

-

Ge, J. F., Liu, L., Zhu, M. M., & Wang, Y. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Experimental and Therapeutic Medicine, 20(2), 1189-1196. [Link]

-

Octave, M., Pirotton, L., Ginion, A., Robaux, V., Lepropre, S., Bertrand, L., & Beauloye, C. (2021). Acetyl-CoA Carboxylase Inhibitor CP640.186 Increases Tubulin Acetylation and Impairs Thrombin-Induced Platelet Aggregation. International Journal of Molecular Sciences, 22(23), 13083. [Link]

-

Xu, L., Yang, H., Xu, H., Yang, R., Fen, L., Jiang, D., ... & Xing, Y. (2022). Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review. Medicine, 101(50). [Link]

-

Discovery of Acetyl-Coenzyme A Carboxylase 2 Inhibitors: Comparison of a Fluorescence Intensity-Based Phosphate Assay and a Fluorescence Polarization-Based ADP Assay for High-Throughput Screening. ResearchGate. [Link]

-

Svensson, R. U., Parker, S. J., Eichner, L. J., Kolar, M. J., Wallace, M., Brun, S. N., ... & Shaw, R. J. (2016). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. Nature medicine, 22(10), 1108-1119. [Link]

-

Ge, J. F., Liu, L., Zhu, M. M., & Wang, Y. (2020). Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity. Spandidos Publications. [Link]

-

What are ACC inhibitors and how do they work? Patsnap Synapse. [Link]

-

D'Souza, K., Nagle, M. A., & Kjellqvist, S. (2019). Acetyl-CoA carboxylase 1 regulates endothelial cell migration by shifting the phospholipid composition. Journal of Biological Chemistry, 294(16), 6524-6534. [Link]

-

4.4: Fatty acid synthesis. (2021, November 2). Medicine LibreTexts. [Link]

-

León-Pedroza, J. I., González-Tapia, L. A., del Olmo-Serrano, L. M., & Villafaña, S. (2015). Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways. BioMed research international, 2015. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are ACC inhibitors and how do they work? [synapse.patsnap.com]

- 8. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. selleckchem.com [selleckchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CP-640186 | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]

- 13. Plasma and Liver Lipid Profiles in Rats Exposed to Chronic Hypobaric Hypoxia: Changes in Metabolic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. mdpi.com [mdpi.com]

- 17. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CP-640186 in Metabolic Syndrome Research: A Technical Guide

Introduction: Targeting the Crossroads of Lipid Metabolism in Metabolic Syndrome

Metabolic syndrome is a constellation of interconnected physiological, biochemical, and metabolic abnormalities that significantly elevates the risk for cardiovascular disease and type 2 diabetes.[1][2] Central to the pathophysiology of this syndrome is the dysregulation of lipid metabolism, characterized by excessive fatty acid synthesis and impaired fatty acid oxidation.[3] Acetyl-CoA carboxylase (ACC), a biotin-dependent enzyme, sits at a critical juncture of these pathways.[4] ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a reaction that is the rate-limiting step in de novo fatty acid synthesis.

There are two main isoforms of ACC in mammals: ACC1 and ACC2.[5] ACC1 is predominantly found in the cytosol of lipogenic tissues like the liver and adipose tissue, where the malonyl-CoA it produces is a substrate for fatty acid synthase.[1][5] ACC2, on the other hand, is associated with the outer mitochondrial membrane, particularly in oxidative tissues such as the heart and skeletal muscle.[1][5] The malonyl-CoA generated by ACC2 acts as a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation.[6][7][8]

This dual role of ACC makes it a compelling therapeutic target for metabolic syndrome.[1][9] An inhibitor that targets both isoforms could simultaneously curb the production of new fatty acids and promote the burning of existing ones. CP-640186 is a potent, orally active, and cell-permeable bipiperidylcarboxamide compound that acts as a non-selective inhibitor of both ACC1 and ACC2.[10][11] This technical guide provides an in-depth overview of the mechanism of action of CP-640186, its application in metabolic syndrome research, and detailed protocols for its use in experimental settings.

Core Mechanism of Action: A Dual-Pronged Approach to Lipid Regulation

CP-640186 exerts its effects by binding to the carboxyltransferase (CT) domain of both ACC1 and ACC2, allosterically inhibiting their enzymatic activity.[12] This inhibition is reversible and non-competitive with respect to acetyl-CoA, ATP, and bicarbonate.[10] By blocking the production of malonyl-CoA, CP-640186 initiates a cascade of metabolic changes that are highly beneficial in the context of metabolic syndrome.

Signaling Pathway of CP-640186 Action

The central mechanism of CP-640186 revolves around its ability to decrease intracellular malonyl-CoA levels. This has two major downstream consequences:

-

Inhibition of Fatty Acid Synthesis: In lipogenic tissues, the reduction in cytosolic malonyl-CoA directly limits the substrate available for fatty acid synthase, thereby attenuating the synthesis of new fatty acids.[11]

-

Stimulation of Fatty Acid Oxidation: In oxidative tissues, the decrease in malonyl-CoA near the mitochondria relieves the inhibition of CPT1.[7][13] This allows for increased transport of long-chain fatty acids into the mitochondrial matrix, leading to a subsequent increase in β-oxidation.[11]

The upstream regulation of ACC is also a critical aspect of this pathway. AMP-activated protein kinase (AMPK), a key cellular energy sensor, can phosphorylate and inactivate both ACC1 and ACC2.[10][14] This provides a natural mechanism for downregulating fatty acid synthesis and upregulating fatty acid oxidation when cellular energy levels are low.

Figure 1: Signaling pathway of CP-640186 action.

Quantitative Data Summary

The efficacy of CP-640186 has been demonstrated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of CP-640186

| Parameter | Species | Isoform | IC50 | Reference |

| ACC Inhibition | Rat | ACC1 (liver) | 53 nM | [10] |

| ACC Inhibition | Rat | ACC2 (skeletal muscle) | 61 nM | [10] |

Table 2: Cellular Efficacy of CP-640186

| Parameter | Cell Line | Effect | EC50 | Reference |

| Fatty Acid Synthesis Inhibition | HepG2 | Inhibition | ~1.6-1.8 µM | [11] |

| Triglyceride Synthesis Inhibition | HepG2 | Inhibition | ~1.8-3.0 µM | [11] |

| Fatty Acid Oxidation Stimulation | C2C12 | Stimulation | 57 nM | [11] |

| Fatty Acid Oxidation Stimulation | Rat epitrochlearis muscle | Stimulation | 1.3 µM | [11] |

Table 3: In Vivo Efficacy of CP-640186

| Parameter | Animal Model | Tissue/Effect | ED50 | Reference |

| Malonyl-CoA Reduction | Rat | Liver | 55 mg/kg | [11] |

| Malonyl-CoA Reduction | Rat | Soleus Muscle | 6 mg/kg | [11] |

| Malonyl-CoA Reduction | Rat | Quadriceps Muscle | 15 mg/kg | [11] |

| Malonyl-CoA Reduction | Rat | Cardiac Muscle | 8 mg/kg | [11] |

| Fatty Acid Synthesis Inhibition | Rat | Whole Body | 13 mg/kg | [10] |

| Fatty Acid Synthesis Inhibition | CD1 Mice | Whole Body | 11 mg/kg | [10] |

| Fatty Acid Synthesis Inhibition | ob/ob Mice | Whole Body | 4 mg/kg | [10] |

| Fatty Acid Oxidation Stimulation | Rat | Whole Body | ~30 mg/kg | [11] |

Table 4: Pharmacokinetic Properties of CP-640186

| Parameter | Species | Oral Bioavailability | Plasma Half-life (t1/2) | Reference |

| Pharmacokinetics | Rat | 39% | 1.5 hours | [10] |

| Pharmacokinetics | ob/ob Mouse | 50% | 1.1 hours | [10] |

Experimental Protocols for Investigating CP-640186

The following section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of CP-640186.

Protocol 1: In Vitro ACC Inhibition Assay (Spectrophotometric)

This protocol outlines a non-radioactive method to determine the inhibitory potential of CP-640186 on ACC activity.

Principle: This assay measures the decrease in acetyl-CoA concentration as it is converted to malonyl-CoA by ACC. The remaining acetyl-CoA is then quantified in a coupled reaction with citrate synthase, where the release of Coenzyme A is measured by its reaction with DTNB (Ellman's reagent) to produce a colored product.[15]

Materials:

-

Recombinant human ACC1 or ACC2

-

CP-640186

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5)

-

ATP

-

Acetyl-CoA

-

Potassium bicarbonate (KHCO3)

-

Magnesium chloride (MgCl2)

-

Citrate synthase

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

Trifluoroacetic acid (TFA) for stopping the reaction

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of CP-640186 in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to achieve final desired concentrations (e.g., 0.1 nM to 10 µM).

-

Enzyme Preparation: Dilute recombinant ACC1 or ACC2 in cold assay buffer to the desired concentration.

-

Assay Reaction:

-

To the wells of a 96-well plate, add 5 µL of diluted CP-640186 or vehicle (DMSO in assay buffer).

-

Add 10 µL of diluted enzyme solution to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 10 µL of a substrate mix containing Acetyl-CoA, ATP, and KHCO3 in assay buffer.

-

-

Reaction Termination: After a defined incubation period (e.g., 30 minutes), stop the reaction by adding 5 µL of TFA.

-

Quantification of Remaining Acetyl-CoA:

-

Add 50 µL of a developing solution containing citrate synthase and DTNB to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ACC activity remaining in the presence of the inhibitor compared to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Figure 2: Workflow for in vitro ACC inhibition assay.

Protocol 2: Cellular Fatty Acid Oxidation Assay Using an Extracellular Flux Analyzer

This protocol utilizes an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR), an indirect measure of mitochondrial respiration and fatty acid oxidation.[16][17]

Principle: By providing long-chain fatty acids as the primary fuel source, the increase in OCR upon treatment with CP-640186 reflects the stimulation of fatty acid oxidation.

Materials:

-

Cells of interest (e.g., C2C12 myotubes, primary hepatocytes)

-

Seahorse XF cell culture microplate

-

Seahorse XF Base Medium

-

L-carnitine

-

Palmitate-BSA substrate

-

CP-640186

-

Mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere and/or differentiate.

-

Assay Medium Preparation: On the day of the assay, prepare the FAO assay medium by supplementing Seahorse XF Base Medium with L-carnitine and low concentrations of glucose and glutamine. Warm to 37°C and adjust the pH to 7.4.

-

Cell Plate Preparation:

-

Remove the culture medium from the cells.

-

Wash the cells with the prepared assay medium.

-

Add the final volume of assay medium to each well.

-

Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

-

Compound Plate Preparation: Prepare stock solutions of CP-640186, oligomycin, FCCP, and rotenone/antimycin A. Load the appropriate ports of the sensor cartridge with these compounds for sequential injection.

-

Seahorse Assay:

-

Calibrate the Seahorse XF Analyzer.

-

Place the cell plate in the analyzer.

-

Start the assay protocol, which will measure basal OCR and then the OCR response to the sequential injection of the compounds.

-

-

Data Analysis: The software will calculate various parameters of mitochondrial function. The key measurement will be the increase in basal and maximal OCR in the presence of palmitate and CP-640186 compared to the vehicle control.

Protocol 3: In Vivo Efficacy Study in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes a typical in vivo study to evaluate the effects of CP-640186 on metabolic parameters in a diet-induced obese mouse model.[18][19]

Principle: Chronic administration of CP-640186 to mice fed a high-fat diet is expected to improve metabolic parameters such as body weight, glucose tolerance, and tissue malonyl-CoA levels.

Materials:

-

Male C57BL/6J mice

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Standard chow diet

-

CP-640186

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Glucometer and test strips

-

Equipment for tissue collection and snap-freezing

-

LC-MS/MS for malonyl-CoA analysis

Procedure:

-

Induction of Obesity:

-

Wean male C57BL/6J mice and place them on an HFD for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

-

-

Compound Administration:

-

Randomize the DIO mice into vehicle and CP-640186 treatment groups.

-

Administer CP-640186 (e.g., 10-100 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

-

-

Monitoring:

-

Monitor body weight and food intake weekly.

-

-

Metabolic Phenotyping:

-

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period. Fast the mice overnight, then administer a bolus of glucose via oral gavage. Measure blood glucose levels at various time points (0, 15, 30, 60, 90, and 120 minutes).

-

-

Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect tissues (liver, skeletal muscle, adipose tissue).

-

Snap-freeze the tissues in liquid nitrogen for subsequent analysis.

-

Quantify malonyl-CoA levels in the tissues using a validated LC-MS/MS method.[20]

-

-

Data Analysis:

-

Compare body weight changes, glucose tolerance (area under the curve for OGTT), and tissue malonyl-CoA levels between the vehicle and CP-640186-treated groups using appropriate statistical tests.

-

Conclusion and Future Directions

CP-640186 has proven to be an invaluable research tool for elucidating the role of ACC in metabolic homeostasis and the pathophysiology of metabolic syndrome. Its dual-action mechanism of inhibiting fatty acid synthesis while simultaneously promoting fatty acid oxidation makes it a powerful agent for reversing the lipid dysregulation characteristic of this condition. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of ACC inhibition.

Future research in this area will likely focus on the development of isoform-selective ACC inhibitors to dissect the specific contributions of ACC1 and ACC2 to metabolic health and disease. Furthermore, long-term efficacy and safety studies are warranted to fully understand the potential of ACC inhibitors as a therapeutic strategy for metabolic syndrome and related disorders. The continued use of well-characterized compounds like CP-640186 will be instrumental in these endeavors, providing a solid foundation for the development of next-generation metabolic therapeutics.

References

Sources

- 1. Acetyl-CoA Carboxylases and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Malonyl CoA as a metabolic switch and a regulator of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Carnitine palmitoyltransferase I - Wikipedia [en.wikipedia.org]

- 7. JCI - Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle [jci.org]

- 8. Malonyl-CoA - Wikipedia [en.wikipedia.org]

- 9. Diet-induced obesity murine model [protocols.io]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Carnitine palmitoyltransferase I (CPT I) activity and its regulation by malonyl-CoA are modulated by age and cold exposure in skeletal muscle mitochondria from newborn pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. AMP-activated protein kinase signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of acetyl-CoA carboxylase by PP-7a exerts beneficial effects on metabolic dysregulation in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to CP 640186: A Host-Targeted Inhibitor for Dengue Virus Research

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical exploration of CP 640186, a potent small-molecule inhibitor of Acetyl-CoA Carboxylase (ACC), and its application as a promising host-directed antiviral agent against the Dengue virus (DENV). We will delve into its mechanism of action, provide field-proven experimental protocols, and synthesize key data to empower your research and development efforts.

Introduction: Shifting the Paradigm in Anti-Dengue Strategy

Dengue fever, caused by the four serotypes of the Dengue virus, represents a significant and escalating global health threat, with tens of millions of infections occurring annually.[1] The absence of broadly effective vaccines and specific antiviral therapies necessitates the exploration of novel treatment strategies.[1][2] Rather than targeting viral proteins, which are prone to mutation and drug resistance, a more robust strategy involves targeting host cellular factors that are essential for the viral life cycle.

Flaviviruses, including DENV, are known to hijack the host cell's lipid metabolism to facilitate their replication.[1][3] This dependency presents a unique vulnerability. Acetyl-CoA Carboxylase (ACC) is a pivotal enzyme in this pathway, catalyzing the rate-limiting step in de novo fatty acid synthesis.[4][5] this compound is a potent, isozyme-nonselective ACC inhibitor that has emerged as a powerful tool to probe and disrupt this host-virus interaction, demonstrating significant efficacy against DENV both in vitro and in vivo.[1][2][6]

Core Pharmacology of this compound

This compound is a well-characterized, cell-permeable N-substituted bipiperidylcarboxamide.[5] Its primary mechanism of action is the direct inhibition of ACC, the enzyme responsible for converting acetyl-CoA to malonyl-CoA.[4][5]

Mechanism of Action: Disrupting the Lipid Supply Chain

ACC exists in two isoforms: ACC1, primarily cytosolic and involved in fatty acid synthesis, and ACC2, located on the mitochondrial membrane where it regulates fatty acid oxidation.[5] this compound is a noncompetitive inhibitor of both isoforms.[2][6][7] By blocking ACC activity, this compound induces two critical downstream effects:

-

Inhibition of Fatty Acid Biosynthesis: The reduction in malonyl-CoA levels starves the fatty acid synthase (FAS) pathway, preventing the creation of new fatty acids required for viral replication membrane formation.[1][6]

-

Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA relieves its allosteric inhibition of carnitine-palmitoyl transferase I (CPT-1), promoting the transport of fatty acids into the mitochondria for β-oxidation.[4][5]

This dual action effectively remodels the cellular lipid environment, rendering it hostile to DENV proliferation.[1][2]

Potency and Pharmacokinetics

This compound exhibits potent activity against ACC and has demonstrated favorable pharmacokinetic properties in animal models.

| Parameter | Value | System | Reference |

| IC₅₀ (ACC1) | ~53-55 nM | Rat Liver | [6][7] |

| IC₅₀ (ACC2) | ~55-61 nM | Rat Skeletal Muscle | [6][7] |

| EC₅₀ (Fatty Acid Synthesis Inhibition) | 0.62 µM | HepG2 Cells | [8] |

| EC₅₀ (Fatty Acid Oxidation Stimulation) | 57 nM | C2C12 Cells | [1][6] |

| Bioavailability (Oral) | 39% | Rat | [7] |

| Plasma Half-life | 1.5 h | Rat | [7] |

| Cₘₐₓ (10 mg/kg, oral) | 345 ng/mL | Rat | [7] |

Antiviral Activity Against Dengue Virus

The rationale for using this compound against DENV is straightforward: by disrupting the host's lipid synthesis, the virus is deprived of essential building blocks for its replication complexes. Research has validated this hypothesis with compelling in vitro and in vivo data.[1][2]

In Vitro Efficacy

This compound demonstrates a clear and potent antiviral effect against all four serotypes of the Dengue virus in cell culture.[1] Studies show that the compound acts at an early stage of the viral replication process.[2]

| Virus Serotype | IC₅₀ (BHK-21 cells) | Reference |

| DENV-1 | 0.96 µM | [1] |

| DENV-2 | 1.22 µM | [1] |

| DENV-3 | 0.99 µM | [1] |

| DENV-4 | 1.69 µM | [1] |

| DENV-2 (EC₅₀) | 0.50 µM | [2] |

Note: The compound has also shown strong activity against Zika virus, another flavivirus, with an IC₅₀ of 1.27 µM, suggesting broad-spectrum potential.[1]

In Vivo Efficacy

The antiviral activity of this compound has been demonstrated in a DENV2 infection mouse model. Oral administration of the compound significantly improved the survival rate of infected mice, providing the first report of an ACC inhibitor with in vivo anti-DENV activity.[1][2] In these studies, a dose of 10 mg/kg/day was shown to be effective.[1][2]

Experimental Protocols: A Practical Guide

This section provides validated, step-by-step methodologies for assessing the antiviral properties of this compound. These protocols are synthesized from published research and represent a robust workflow for both in vitro and in vivo studies.[1]

In Vitro Antiviral Assays

Materials:

-

Cells: Baby Hamster Kidney (BHK-21) cells are commonly used for DENV propagation and cytopathic effect assays.[1]

-

Virus: DENV stocks (serotypes 1-4) with known titers (TCID₅₀ or PFU/mL).

-

Compound: this compound dissolved in a suitable solvent like PBS.[1]

Protocol 1: Cytopathic Effect (CPE) and Viability Assay

-

Cell Seeding: Seed BHK-21 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Infection: Remove media and infect cells with DENV (e.g., 10¹ TCID₅₀) for 1 hour at 37°C.[1] Include uninfected control wells.

-

Treatment: Remove the virus inoculum. Add fresh culture medium containing serial dilutions of this compound to the infected wells.

-

Incubation: Incubate the plates for 48-72 hours, until CPE is clearly visible in the virus control wells.

-

Assessment: Observe CPE microscopically. Quantify cell viability using a standard assay (e.g., MTT or CellTiter-Glo) to determine the 50% inhibitory concentration (IC₅₀) and the 50% cytotoxic concentration (CC₅₀) from uninfected, treated wells.

Protocol 2: Time-of-Addition Assay

-

Setup: Prepare multiple sets of infected cell cultures as described above.

-

Staggered Treatment: Add a fixed, effective concentration of this compound (e.g., 10 µM) to different sets of wells at various time points post-infection (e.g., 0, 4, 8, 12 hpi).[1]

-

Harvest: At a fixed endpoint (e.g., 24 hpi), harvest the cell lysates or supernatant from all sets.

-

Analysis: Quantify viral RNA via RT-qPCR or viral protein via Western blot. This will pinpoint the stage of the viral lifecycle (e.g., entry, replication, egress) that is inhibited by the compound.

Protocol 3: Western Blot for Protein Analysis

-

Sample Prep: After infection and treatment, wash cells with cold PBS and lyse them in RIPA buffer with protease/phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probing: Block the membrane and probe with primary antibodies against DENV E protein, p-ACC, total ACC, and a loading control (e.g., GAPDH).

-

Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescence substrate to visualize bands.

In Vivo Efficacy Study

Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) and follow established guidelines.[1]

Model:

-

Animals: Interferon alpha/beta receptor knockout mice (IFNAR⁻/⁻) on a C57Bl/6 background are susceptible to DENV infection.[1]

Protocol 4: DENV2 Mouse Model of Infection

-

Acclimatization: Acclimate mice for one week prior to the experiment.

-

Infection: Infect mice with a lethal dose of DENV2 (e.g., 10⁶ PFU) via intraperitoneal (i.p.) injection.[1]

-

Grouping: Divide mice into groups (n=6 or more): Vehicle control (e.g., PBS) and treatment groups receiving different doses of this compound (e.g., 2, 5, 10 mg/kg).[1]

-

Treatment: Beginning on the day of infection, administer this compound or vehicle once daily via oral gavage for six consecutive days.[1]

-

Monitoring: Monitor mice daily for clinical signs of disease (weight loss, morbidity) and record survival.

-

Viral Load Analysis: At the study endpoint (or in a parallel satellite group), collect serum and organs (liver, spleen, kidney). Quantify viral load using plaque assays and/or RT-qPCR to confirm the reduction in viral replication.

Conclusion and Future Horizons

This compound stands out as a validated and potent inhibitor of DENV, acting through the well-defined mechanism of ACC inhibition. Its efficacy in both cell culture and animal models makes it not only a promising candidate for further preclinical development but also an invaluable chemical probe for dissecting the intricate relationship between host lipid metabolism and flavivirus replication.[1][2]

Future research should focus on optimizing its pharmacokinetic profile, evaluating its efficacy in combination with direct-acting antivirals, and expanding its characterization against other clinically relevant flaviviruses. The data presented herein provide a solid, actionable foundation for scientists dedicated to combating the global threat of Dengue fever.

References

-

Wu, W., Chen, R., Wan, Y., Li, L., Han, J., Lei, Q., Chen, Z., Liu, S., & Yao, X. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. Molecules, 27(23), 8583. [Link]

-

Wu, W., Chen, R., Wan, Y., et al. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. PubMed, 36500675. [Link]

-

ResearchGate. (2022). (PDF) Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. [Link]

-

MDPI. (2022). Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation. [Link]

-

Poh, M. K., et al. (2012). A small-molecule dengue virus entry inhibitor. PubMed, 22328150. [Link]

-

Griffith, D. A., et al. (2014). Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. Journal of Medicinal Chemistry, 57(24), 10512–10526. [Link]

-

MDPI. (2022). Free Full-Text | Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation | Notes. [Link]

-

Lally, B. S., et al. (2019). Chemical Genetics of Acetyl-CoA Carboxylases. PMC, 6479340. [Link]

-

National Center for Biotechnology Information. (2022). Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice. [Link]

-

Harwood, H. J. Jr, et al. (2003). Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals. PubMed, 12842871. [Link]

Sources

- 1. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetyl-CoA Carboxylase (ACC) Inhibitor, CP640186, Effectively Inhibited Dengue Virus (DENV) Infection via Regulating ACC Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical Genetics of Acetyl-CoA Carboxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isozyme-nonselective N-substituted bipiperidylcarboxamide acetyl-CoA carboxylase inhibitors reduce tissue malonyl-CoA concentrations, inhibit fatty acid synthesis, and increase fatty acid oxidation in cultured cells and in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

CP-640186 and Insulin Sensitivity: A Technical Guide to a Novel Therapeutic Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insulin resistance is a hallmark of type 2 diabetes and the metabolic syndrome, representing a significant global health challenge. A key pathological feature of these conditions is dysregulated lipid metabolism, characterized by increased de novo lipogenesis (DNL) and impaired fatty acid oxidation (FAO). This guide provides an in-depth technical exploration of CP-640186, a potent, isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC). By elucidating its mechanism of action, this document will detail how CP-640186 modulates fatty acid metabolism to improve insulin sensitivity. We will delve into the intricate relationship between ACC inhibition, the master energy sensor AMP-activated protein kinase (AMPK), and the downstream enhancement of insulin signaling. This guide is designed to be a comprehensive resource, offering not only a deep mechanistic understanding but also detailed, field-proven experimental protocols for the evaluation of CP-640186 and similar compounds.

Introduction: The Central Role of AMPK and ACC in Metabolic Homeostasis

Metabolic flexibility, the ability of cells to adapt fuel oxidation to fuel availability, is critical for maintaining energy homeostasis. A central player in this process is the AMP-activated protein kinase (AMPK), a highly conserved serine/threonine kinase that functions as a cellular energy sensor.[1] AMPK is activated during times of low cellular energy (high AMP:ATP ratio) and orchestrates a metabolic switch, promoting ATP-producing catabolic pathways while inhibiting ATP-consuming anabolic pathways.[2]

Downstream of AMPK lies Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in the synthesis of malonyl-CoA.[3] Malonyl-CoA is a critical molecule with a dual role: it is the primary building block for the synthesis of new fatty acids and a potent allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1).[4] CPT1 is the gatekeeper enzyme for the entry of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4]

Mammals express two isoforms of ACC:

-

ACC1: Primarily cytosolic and highly expressed in lipogenic tissues like the liver and adipose tissue, where it drives de novo lipogenesis.[5]

-

ACC2: Predominantly located on the outer mitochondrial membrane of oxidative tissues such as the heart and skeletal muscle, where it regulates fatty acid oxidation.[5]

Dysregulation of the AMPK-ACC axis, leading to elevated ACC activity and subsequent accumulation of malonyl-CoA, is implicated in the pathogenesis of insulin resistance.[4] Excess malonyl-CoA inhibits fatty acid oxidation, leading to the accumulation of lipid intermediates that can impair insulin signaling.[4][6] Therefore, inhibition of ACC presents a compelling therapeutic strategy to rebalance lipid metabolism and enhance insulin sensitivity.[7][8]

CP-640186: A Potent, Isozyme-Nonselective ACC Inhibitor

CP-640186 is a cell-permeable, orally active, and isozyme-nonselective inhibitor of ACC.[9][10] It demonstrates potent inhibition of both rat liver ACC1 and rat skeletal muscle ACC2 with IC50 values of 53 nM and 61 nM, respectively.[11]

Chemical Properties of CP-640186

| Property | Value |

| Molecular Formula | C30H35N3O3 |

| Molecular Weight | 485.62 g/mol |

| CAS Number | 591778-68-6 |

| Appearance | Light yellow to light brown solid |

Pharmacokinetics of CP-640186

Pharmacokinetic studies have been conducted in both rats and ob/ob mice, demonstrating good oral bioavailability.[11]

| Parameter | Male Sprague-Dawley Rats | ob/ob Mice |

| Dose | 5 mg/kg (IV), 10 mg/kg (oral) | 10 mg/kg (oral) |

| Plasma Half-life (t1/2) | 1.5 h | 1.1 h |

| Bioavailability | 39% | 50% |

| Cmax (oral) | 345 ng/mL | 2177 ng/mL |

| Tmax (oral) | 1.0 h | 0.25 h |

| AUC0-∞ (oral) | 960 ng·h/mL | 3068 ng·h/mL |

Mechanism of Action: Re-engineering Cellular Metabolism

CP-640186 exerts its therapeutic effects by directly inhibiting ACC, leading to a reduction in intracellular malonyl-CoA levels.[9][12] This has a dual impact on cellular lipid metabolism:

-

Inhibition of De Novo Lipogenesis: By decreasing the availability of malonyl-CoA, the substrate for fatty acid synthesis, CP-640186 effectively curtails the production of new fatty acids.[12]

-

Stimulation of Fatty Acid Oxidation: The reduction in malonyl-CoA relieves the inhibition of CPT1, allowing for increased transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation.[4]

This metabolic reprogramming shifts the cell from a state of lipid storage to one of lipid utilization, which is fundamental to improving insulin sensitivity.

The AMPK-ACC Signaling Axis

While CP-640186 is a direct inhibitor of ACC, its action is intricately linked to the AMPK signaling pathway. AMPK is a primary upstream regulator of ACC activity.[13] When activated, AMPK phosphorylates and inactivates ACC, thereby reducing malonyl-CoA levels and promoting fatty acid oxidation.[14] The effects of CP-640186 are therefore synergistic with the natural regulatory function of AMPK.

Experimental Protocols for Evaluating CP-640186

This section provides detailed, step-by-step methodologies for key experiments to assess the efficacy of CP-640186 in vitro and in vivo.

In Vitro Assessment of ACC Inhibition and Downstream Effects